
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide, also known as CPPA, is a chemical compound that has been studied for its potential applications in scientific research. CPPA is a member of the pyrazole family of compounds, which are known to have a variety of biological activities. In
科学的研究の応用
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the study of pain and inflammation. N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory properties and may be useful in the development of new pain medications. Additionally, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its efficacy in vivo.
作用機序
The exact mechanism of action of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide is not well understood. However, it is thought to act by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have antioxidant properties, which may help to protect cells from damage. Additionally, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.
実験室実験の利点と制限
One advantage of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide is that it is relatively easy to synthesize using standard laboratory techniques. Additionally, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have a wide range of biological activities, which makes it useful for studying a variety of biological processes. However, one limitation of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide. One area of interest is in the development of new pain medications. N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory properties and may be useful in the development of new drugs for the treatment of pain. Additionally, further studies are needed to determine the efficacy of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide in the treatment of cancer. Finally, more research is needed to better understand the mechanism of action of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide, which may lead to the development of new drugs with similar biological activities.
合成法
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-phenyl-1H-pyrazole with chloroacetyl chloride to form 2-chloro-N-phenylacetamide. This intermediate is then reacted with sodium cyanide to form N-(cyanomethyl)-N-phenylacetamide. Finally, this compound is reacted with 4-phenyl-1H-pyrazole to form N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide.
特性
IUPAC Name |
N-(cyanomethyl)-N-phenyl-2-(4-phenylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-11-12-23(18-9-5-2-6-10-18)19(24)15-22-14-17(13-21-22)16-7-3-1-4-8-16/h1-10,13-14H,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOWVCKYIXIAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CC(=O)N(CC#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

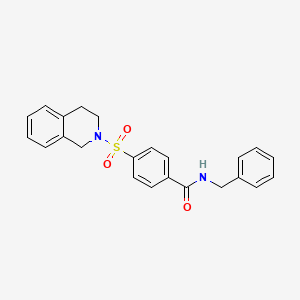
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)
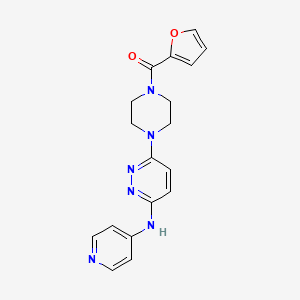
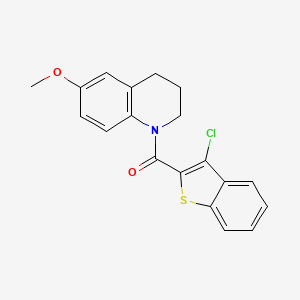

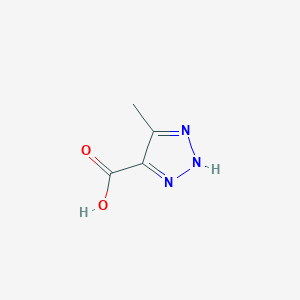
![7-allyl-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2873386.png)
![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2873389.png)
![N,N,6-Trimethyl-1-oxaspiro[2.5]octan-6-amine](/img/structure/B2873390.png)
![1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2873391.png)
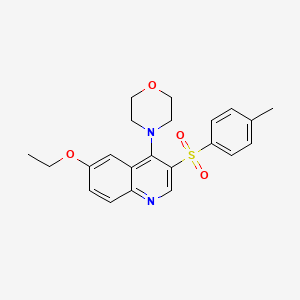


![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol](/img/structure/B2873398.png)